Cas no 2172600-96-1 (2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid)

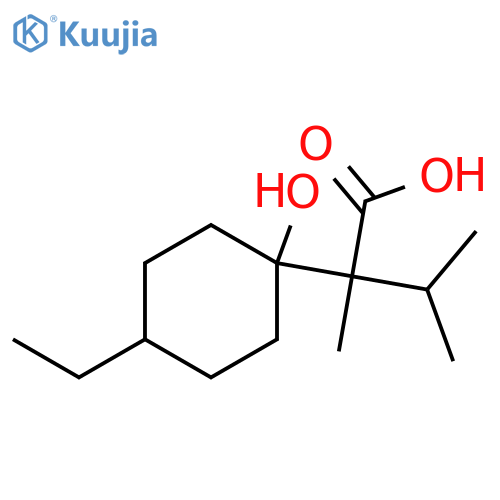

2172600-96-1 structure

商品名:2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid

- EN300-1633643

- 2172600-96-1

-

- インチ: 1S/C14H26O3/c1-5-11-6-8-14(17,9-7-11)13(4,10(2)3)12(15)16/h10-11,17H,5-9H2,1-4H3,(H,15,16)

- InChIKey: YYGLXPVMYZIKRF-UHFFFAOYSA-N

- ほほえんだ: OC1(CCC(CC)CC1)C(C(=O)O)(C)C(C)C

計算された属性

- せいみつぶんしりょう: 242.18819469g/mol

- どういたいしつりょう: 242.18819469g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 57.5Ų

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1633643-0.05g |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 0.05g |

$900.0 | 2023-06-04 | ||

| Enamine | EN300-1633643-0.1g |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 0.1g |

$943.0 | 2023-06-04 | ||

| Enamine | EN300-1633643-100mg |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 100mg |

$943.0 | 2023-09-22 | ||

| Enamine | EN300-1633643-500mg |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 500mg |

$1027.0 | 2023-09-22 | ||

| Enamine | EN300-1633643-2.5g |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 2.5g |

$2100.0 | 2023-06-04 | ||

| Enamine | EN300-1633643-0.25g |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 0.25g |

$985.0 | 2023-06-04 | ||

| Enamine | EN300-1633643-10.0g |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1633643-5.0g |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1633643-1000mg |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 1000mg |

$1070.0 | 2023-09-22 | ||

| Enamine | EN300-1633643-10000mg |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid |

2172600-96-1 | 10000mg |

$4606.0 | 2023-09-22 |

2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

2172600-96-1 (2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量